

physical and chemical properties of 1-Chloro-2,3-dimethylbenzene

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Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbenzene

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An In-depth Technical Guide to 1-Chloro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-Chloro-2,3-dimethylbenzene**, also known as 3-Chloro-o-xylene. This document is intended to be a valuable resource for professionals in research, development, and drug discovery, offering detailed data, experimental insights, and safety information.

Physical and Chemical Properties

1-Chloro-2,3-dimethylbenzene is a halogenated aromatic hydrocarbon. It presents as a clear, colorless to light yellow liquid under standard conditions.^{[1][2]} The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties of **1-Chloro-2,3-dimethylbenzene**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ Cl	[3]
Molecular Weight	140.61 g/mol	[2][3]
Appearance	Clear colorless to light yellow liquid	[1][2]
Boiling Point	194 °C	[2]
Melting Point	Not available	-
Density	1.1 g/mL at 25 °C	[2]
Flash Point	73 °C	[2]
Solubility	Moderately soluble in water; soluble in organic solvents like ethanol and ether.[1] Insoluble in water; soluble in benzene, ethanol, ether, and chloroform. [4]	[1][4]
CAS Number	608-23-1	[3]

Table 2: Chemical Identifiers of **1-Chloro-2,3-dimethylbenzene**

Identifier Type	Identifier	Source(s)
IUPAC Name	1-Chloro-2,3-dimethylbenzene	[3]
Synonyms	3-Chloro-o-xylene, 2,3-Dimethylchlorobenzene, 3-Chloro-1,2-dimethylbenzene	[3]
InChI	InChI=1S/C8H9Cl/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3	[3]
InChIKey	NVLHGZIXTRYOKT-UHFFFAOYSA-N	[3]
SMILES	<chem>CC1=C(C(=CC=C1)Cl)C</chem>	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Chloro-2,3-dimethylbenzene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum of a related compound, 2-chloro-1,3-dimethylbenzene, shows characteristic signals for the aromatic protons and the methyl groups.^[5] For **1-Chloro-2,3-dimethylbenzene**, one would expect the aromatic protons to appear in the region of δ 6.8–7.2 ppm, and the two distinct methyl groups to resonate at approximately δ 2.3–2.5 ppm.
 - ^{13}C NMR: The carbon NMR spectrum provides detailed information about the carbon framework.^[6] The aromatic carbons will have shifts in the downfield region, while the methyl carbons will appear upfield.
- Infrared (IR) Spectroscopy: The IR spectrum of **1-Chloro-2,3-dimethylbenzene** will exhibit characteristic absorption bands corresponding to C-H stretching vibrations of the aromatic ring and the methyl groups, as well as C=C stretching of the aromatic ring and the C-Cl stretching vibration.^[3]
- Mass Spectrometry (MS): Under electron ionization, **1-Chloro-2,3-dimethylbenzene** will produce a molecular ion peak (M^+) at m/z 140.^[3] A characteristic $\text{M}+2$ peak of approximately one-third the intensity of the M^+ peak will be observed due to the natural abundance of the ^{37}Cl isotope.^[7] The fragmentation pattern will likely involve the loss of a chlorine atom and methyl groups.^{[3][8]}

Chemical Reactivity

The chemical behavior of **1-Chloro-2,3-dimethylbenzene** is dictated by the presence of the chlorinated benzene ring and the activating methyl groups.

- Nucleophilic Aromatic Substitution: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic attack under standard conditions. However, the presence of strong electron-withdrawing groups ortho or para to the chlorine can facilitate nucleophilic aromatic substitution.^{[9][10]} In the case of **1-Chloro-2,3-dimethylbenzene**, the methyl

groups are electron-donating, thus disfavoring this type of reaction. Reaction with very strong nucleophiles or under harsh conditions might lead to substitution.

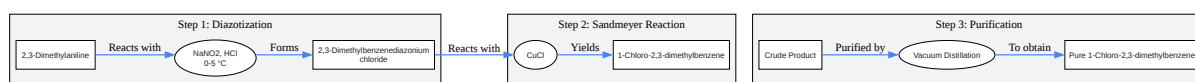
- **Grignard Reagent Formation:** Aryl chlorides can form Grignard reagents by reacting with magnesium metal in an appropriate ether solvent like tetrahydrofuran (THF).[11][12] The formation of the Grignard reagent from **1-Chloro-2,3-dimethylbenzene** can be challenging and may require activation of the magnesium or the use of an entrainer.[13] Once formed, this organometallic reagent is a powerful nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.[14]
- **Electrophilic Aromatic Substitution:** The benzene ring of **1-Chloro-2,3-dimethylbenzene** can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The two methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The positions of substitution will be influenced by the combined steric and electronic effects of these substituents.

Experimental Protocols

Synthesis of 1-Chloro-2,3-dimethylbenzene via Sandmeyer Reaction

A common method for the synthesis of aryl chlorides from anilines is the Sandmeyer reaction. This multi-step process involves the diazotization of an amino group followed by its displacement with a chloride ion, typically from a copper(I) chloride catalyst.

Workflow for the Synthesis of 1-Chloro-2,3-dimethylbenzene



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Caption: A logical workflow for the synthesis of **1-Chloro-2,3-dimethylbenzene**.

Methodology:

- **Diazotization of 2,3-Dimethylaniline:** 2,3-Dimethylaniline is dissolved in a cold aqueous solution of hydrochloric acid.[15] A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. This reaction forms the corresponding diazonium salt.
- **Sandmeyer Reaction:** The freshly prepared diazonium salt solution is added to a solution of copper(I) chloride. The diazonium group is replaced by a chlorine atom, and nitrogen gas is evolved.
- **Work-up and Purification:** The reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product can be purified by vacuum distillation to yield pure **1-Chloro-2,3-dimethylbenzene**.

Safety and Handling

1-Chloro-2,3-dimethylbenzene is a chemical that requires careful handling.

- **Hazards:** It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] It may also cause an allergic skin reaction and respiratory irritation.[3]
- **Precautionary Measures:** Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat and open flames.
- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated place.

This guide provides a foundational understanding of **1-Chloro-2,3-dimethylbenzene** for scientific professionals. For further detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

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